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molecular formula C12H16O4 B8477495 2,5-Dimethoxy-4-methylbenzenepropanoic acid CAS No. 32177-00-7

2,5-Dimethoxy-4-methylbenzenepropanoic acid

Cat. No. B8477495
M. Wt: 224.25 g/mol
InChI Key: DXLJRQSHYGEXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04289495

Procedure details

0.18 mol (40 g) of 3-(2',5'-dimethoxy-4'-methylphenyl)-propionic acid is heated under reflux in 300 ml of 48% strength hydrobromic acid. After cooling, the acid obtained precipitates. It is filtered off, dried and recrystallised from a mixture of ethanol, chloroform and petroleum ether. After drying, it melts at 181° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([O:10]C)=[CH:5][C:4]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15].Br>>[OH:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([OH:10])=[CH:5][C:4]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)C)OC)CCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the acid obtained
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
It is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from a mixture of ethanol, chloroform and petroleum ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C(=C1)C)O)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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